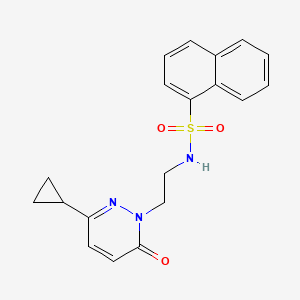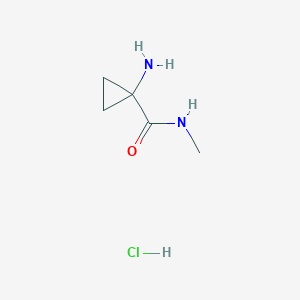
Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Safety Information :
- MSDS: Link
Synthesis Analysis
The synthesis of this compound involves cyclization reactions. For instance, one method utilizes phenylethylamine and dimethoxymethane in the presence of aqueous HCl to yield the desired tetrahydroisoquinoline product .
Molecular Structure Analysis
The molecular structure of Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is characterized by a tetrahydroisoquinoline core with a carboxylate group and a hydroxyl group. The 3D structure can be visualized using computational tools .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including cyclizations, deprotonations, and electrophilic additions. These reactions play a crucial role in its synthesis and modification .
Applications De Recherche Scientifique
Enzymatic Reactions and Biosynthesis
Mammalian Alkaloid Conversion : Tetrahydroisoquinoline-1-carboxylic acids derived from dopamine undergo specific methylations, suggesting that mammals may synthesize morphine from similar isoquinoline precursors (Brossi, 1991).
Enzymatic Oxidation : Tetrahydroisoquinoline-1-carboxylic acids with 6- or 7-hydroxy substituents undergo oxidative decarboxylation, yielding 3,4-dihydroisoquinolines, highlighting the potential for these compounds in enzymatic studies (Coutts et al., 1980).
Synthesis and Chemical Properties
Novel Synthesis : Protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been synthesized via two convergent routes, demonstrating the compound's potential in organic synthesis (Lerestif et al., 1999).
Unusual Oxidation Techniques : Methyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate shows unique reactions with thionyl chloride, resulting in novel synthetic pathways (Beattie & Hales, 1992).
Pharmacological and Biological Evaluation
PPAR Gamma Agonists : A novel series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized and evaluated, identifying potent PPAR gamma agonists with potential for diabetes treatment (Azukizawa et al., 2008).
Neuroprotective and Neurotoxic Activities : Certain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been shown to affect the locomotor activity of mice, suggesting neuroprotective or neurotoxic properties (Nakagawa et al., 1996).
Antioxidant Properties : N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid exhibits high electron-donating activity and strong antioxidant properties, highlighting its potential in oxidative stress research (Kawashima et al., 1979).
Miscellaneous Applications
- Renal Vasodilation Activity : Certain 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent renal vasodilators, with selectivity towards DA1 receptors, useful for treating renal insufficiency and hypertension (Anan et al., 1991).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)10-5-7-2-3-9(13)4-8(7)6-12-10/h2-4,10,12-13H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAHRGPSCUPBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2504735.png)

![3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2504738.png)
![N-(3,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2504739.png)
![Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2504740.png)

![1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504742.png)
![[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B2504745.png)


![2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine](/img/structure/B2504751.png)

